molecular formula C8H14O B032682 Cyclooctanone CAS No. 502-49-8

Cyclooctanone

Cat. No. B032682
CAS RN: 502-49-8
M. Wt: 126.2 g/mol
InChI Key: IIRFCWANHMSDCG-UHFFFAOYSA-N
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Description

Cyclooctanone is an organic compound that is a key intermediate in various chemical syntheses. It is an eight-membered cyclic ketone, which makes it a medium-sized ring compound. It plays a significant role in the study of ring strain and conformational analysis due to its unique structure.

Synthesis Analysis

The synthesis of cyclooctanone involves several methods. For instance, photochemical reactions of cyclooctadienone can lead to a cyclopentyl−oxyallyl system, which is a step towards synthesizing cyclooctanone (Matlin et al., 1999). Another method involves the transannular cyclization of cyclooctane-1,5-dione (Malamidou-Xenikaki, 1996).

Molecular Structure Analysis

The molecular structure of cyclooctanone has been a subject of extensive study. It predominantly exists in a boat-chair conformation, influenced by minimization of repulsive non-bonded transannular interactions (Burevschi, Peña, & Sanz, 2019).

Chemical Reactions and Properties

Cyclooctanone undergoes various chemical reactions due to its functional group and ring structure. It can react with vinyl ethers to give tricyclic products and simple alkenes in a concerted ene reaction (Matlin et al., 1999).

Physical Properties Analysis

The physical properties of cyclooctanone include its phase transitions and molecular motion characteristics. Differential thermal analysis and NMR measurements reveal its solid phases and molecular motions (Adams, Snyderman, & Conradi, 1993). Additionally, vibrational spectroscopy has shown that cyclooctanone can form different solid phases under temperature variations (Huang, Butler, & Gilson, 1992).

Chemical Properties Analysis

Cyclooctanone's chemical properties are influenced by its cyclic structure and ketone group. Its phase transition from liquid to disordered solid phase has been studied using dielectric methods, revealing unique phenomena at the phase transition (Świergiel & Jadżyn, 2012). Moreover, its polymorphism and phase behavior under different conditions have been investigated (Rudman & Post, 1968).

Scientific Research Applications

  • Synthesis of Compound I : Cyclooctanone is a key component in the synthesis of the compound I, used in chemical research (H. Schuhmacher & H. Meier, 1989).

  • Intermediate in Organic Synthesis : It is utilized in synthesizing cyclooctanol, caprolactam, and octanoic acid. It also serves as an intermediate in organic synthesis and as a chemical reagent (Jia-bao Liu & Ting Zhang, 2021).

  • Antifertility Activity : Derivatives of cyclooctanone have been studied for their antifertility activities. For instance, 28-dibenzylcyclooctanone showed 100% inhibition of pregnancy in female mice at specific dosages (I. Hall et al., 1974).

  • Cyclization and Stability in Chemical Reactions : The geometric arrangement of atoms in 5-hydroxy cyclooctanone's transition state facilitates cyclization, leading to the formation of a more stable cyclized hemiacetal (Parveen et al., 2004).

  • Antibacterial and Antifungal Properties : Certain cyclooctanones and cyclooctane-based heterocycles exhibit moderate to high antibacterial and antifungal effects against pathogenic microorganisms (K. A. Ali et al., 2012).

  • Study of Solid Phases : Cyclooctanone exhibits stable and metastable solid phases, providing insights into the properties of different phases of organic compounds (J. Adams et al., 1993).

  • Isotope Effects on NMR Chemical Shifts : The isotopomer cyclooctanone-2-D demonstrates intrinsic and equilibrium isotope effects on its 13C NMR chemical shifts, influencing free energies, enthalpy, and entropy (M. Jung, 1998).

  • Efficient Production in Biocatalysis : A whole cell biocatalyst developed for the double oxidation of cyclooctane to cyclooctanone shows high efficiency and excellent selectivity, indicating its potential in sustainable production processes (C. Müller et al., 2016).

  • Phase Transition Studies : The transition from liquid to disordered solid phase of cyclooctanone has been studied, revealing insights into molecular dynamics and intermolecular interactions (J. Świergiel & J. Jadżyn, 2012).

  • Conformational Analysis : Research on cyclooctanone's conformational preferences has shed light on the minimization of repulsive non-bonded transannular interactions in medium-sized rings (Ecaterina Burevschi et al., 2019).

Safety And Hazards

Cyclooctanone is classified as a combustible liquid and as such, safety precautions should be undertaken when handling and storing it . Although it’s not highly toxic, prolonged exposure or inhalation can cause irritation to the eyes, skin, and respiratory system .

Future Directions

While specific future directions for cyclooctanone are not widely reported, it’s known that cyclooctanone serves as an important chemical building block in the synthesis of other chemicals, including pharmaceuticals and dyes . Its ability to undergo a wide range of chemical reactions makes it a versatile precursor in the synthesis of complex organic compounds .

properties

IUPAC Name

cyclooctanone
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InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFCWANHMSDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
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DSSTOX Substance ID

DTXSID3060114
Record name Cyclooctanone
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Molecular Weight

126.20 g/mol
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Product Name

Cyclooctanone

CAS RN

502-49-8
Record name Cyclooctanone
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of di-tert-butyl peroxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 15% and cyclooctanone at a selectivity of 43%, at a cyclooctane conversion rate of 51%.
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 17% and cyclooctanone at a selectivity of 46%, at a cyclooctcane conversion rate of 53%.
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2 mmol
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4 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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